An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Characterization, and Application
An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Characterization, and Application
Abstract
(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and bifunctional nature, featuring both a nucleophilic amino group and a versatile boronic acid moiety, make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via palladium-catalyzed Miyaura borylation, thorough characterization data, and its strategic application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction and Core Properties
(5-Aminopyridin-3-yl)boronic acid is a stable, solid organoboron compound that serves as a key intermediate in organic synthesis. The pyridine core, substituted with an amino group at the 5-position and a boronic acid at the 3-position, creates a molecule with distinct reactive sites. The electron-donating amino group modulates the reactivity of the pyridine ring and the boronic acid, while the nitrogen heteroatom can act as a ligand or a basic site, sometimes influencing catalytic cycles. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance.[1][2]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1169748-84-8 | [3][4][5] |
| Molecular Formula | C₅H₇BN₂O₂ | [5] |
| Molecular Weight | 137.93 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | RKZHYRRFTYDWTH-UHFFFAOYSA-N | [5] |
| SMILES | NC1=CN=CC(B(O)O)=C1 | [3] |
| Purity | Typically ≥97% | [5] |
Synthesis and Purification
The most logical and widely adopted strategy for the synthesis of (5-Aminopyridin-3-yl)boronic acid is the Miyaura borylation reaction.[6][7] This palladium-catalyzed process involves the cross-coupling of a suitable aryl halide, in this case, 3-Amino-5-bromopyridine, with a diboron reagent.
Synthetic Workflow Overview
The synthesis begins with the commercially available starting material, 3-Amino-5-bromopyridine, and proceeds via a palladium-catalyzed reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester to yield the final boronic acid.
Caption: Workflow for the synthesis of (5-Aminopyridin-3-yl)boronic acid.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is based on established methods for the Miyaura borylation of halo-pyridines.[6][7][8]
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-5-bromopyridine, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aryl bromide. The reaction is typically complete within 8-16 hours.
-
Workup (Boronate Ester Isolation):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronate ester.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water).
-
Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until TLC or LC-MS indicates complete conversion to the boronic acid.
-
Adjust the pH to be slightly acidic (pH ~5-6) with a base (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of THF/diethyl ether).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-Aminopyridin-3-yl)boronic acid.
-
Purification Strategies
The purification of aminopyridinyl boronic acids can be challenging due to their polarity and amphoteric nature.
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is the preferred method for obtaining high-purity material.
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid. The crude material can be dissolved in an aqueous base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid, which is subsequently extracted.[9]
-
Column Chromatography: For less pure samples, chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of acetic acid to suppress tailing, is typically required.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of (5-Aminopyridin-3-yl)boronic acid. While a publicly available, peer-reviewed full dataset is scarce, vendor-supplied data and analysis of structurally similar compounds provide a strong basis for expected spectral features.[3][10][11]
Table 2: Expected NMR and MS Characterization Data
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Pyridine Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton at C2 (between the nitrogens) would be the most downfield, followed by the proton at C6, and then the proton at C4. Amine Protons (NH₂): A broad singlet, chemical shift is solvent-dependent. Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O, chemical shift is highly variable. |
| ¹³C NMR | Chemical Shift (δ) | Pyridine Carbons: Five signals expected. The carbon bearing the boron atom (C3) will be broad and may be difficult to observe due to quadrupolar relaxation. The carbon bearing the amino group (C5) will be significantly shielded. |
| Mass Spec. | m/z | [M+H]⁺: 138.93 |
Note: NMR chemical shifts are highly dependent on the solvent and pH.
Key Applications in Research and Development: The Suzuki-Miyaura Coupling
The paramount application of (5-Aminopyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most frequently used transformations in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in many drug candidates.[12]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Example Protocol: Coupling with an Aryl Bromide
This protocol provides a general framework for coupling (5-Aminopyridin-3-yl)boronic acid with a generic aryl bromide.[12][13]
Materials:
-
Aryl Bromide (1.0 eq)
-
(5-Aminopyridin-3-yl)boronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Procedure:
-
Setup: Combine the aryl bromide, (5-Aminopyridin-3-yl)boronic acid, base, and palladium catalyst in a reaction vessel.
-
Inert Atmosphere: De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
As a boronic acid derivative and an amino-pyridine, this compound requires careful handling.
Table 3: Safety and Handling Precautions
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. Boronic acids can be irritating.[14] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation.[14] |
| Incompatibilities | Strong oxidizing agents. | Risk of vigorous reaction. |
| Storage | Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage in a freezer (-20 °C) under an inert atmosphere is recommended. | Boronic acids can be sensitive to light, moisture, and air, potentially leading to degradation or oligomerization. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety. |
Conclusion
(5-Aminopyridin-3-yl)boronic acid is a high-value synthetic intermediate with significant utility in the construction of complex organic molecules. Its reliable synthesis via Miyaura borylation and its predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists. Understanding the protocols for its synthesis, purification, and application, as outlined in this guide, enables researchers to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1169748-84-8|(5-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 5. (5-Aminopyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 10. 5-Aminopyridine-3-boronic acid(1169748-84-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]





